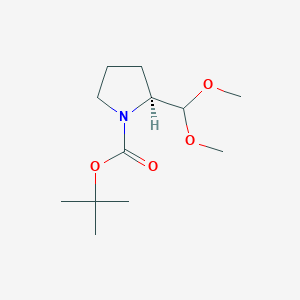
1-(4-Bromophenyl)-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of 4-bromoaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes The reaction conditions are optimized to ensure high yield and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-methylbenzimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-phenyl)-2-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-2-methyl-1H-benzoimidazole: Contains a fluorine atom in place of bromine.
1-(4-Iodo-phenyl)-2-methyl-1H-benzoimidazole: Features an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-methylbenzimidazole is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens.
Propriétés
Formule moléculaire |
C14H11BrN2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Clé InChI |
YNMKCWVCXNWXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide](/img/structure/B8478319.png)
![8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8478329.png)
![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidine](/img/structure/B8478352.png)

![3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol](/img/structure/B8478373.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)

![4-chloro-9H-pyrimido[4,5-b]indole-7-carbonitrile](/img/structure/B8478388.png)
